An In-depth Technical Guide to trans-2-Aminocyclopentanol Hydrochloride
An In-depth Technical Guide to trans-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentane scaffold and the stereochemical relationship between the amino and hydroxyl groups make it a valuable synthon for introducing chirality and functionality in drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of its various stereoisomers, with a focus on data relevant to researchers in drug discovery and development.
Physicochemical Properties
The properties of trans-2-aminocyclopentanol hydrochloride can vary slightly depending on the specific stereoisomer. The most common commercially available forms are the (1R,2R) and (1S,2S) enantiomers, as well as the racemic mixture.
| Property | (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | General/Racemic trans-2-Aminocyclopentanol hydrochloride |
| CAS Number | 68327-11-7[1][2][3][4][5] | 68327-04-8[6][7] | 31775-67-4[8][9] |
| Molecular Formula | C₅H₁₂ClNO[1][4][6] | C₅H₁₂ClNO[6][7] | C₅H₁₂ClNO[8] |
| Molecular Weight | 137.61 g/mol [1][2][4][6] | 137.61 g/mol [6][7] | 137.61 g/mol [8] |
| Melting Point | 191-196 °C[3][8] | 155-160 °C[10] | 191-196 °C[8] |
| Appearance | White to off-white crystalline solid[10] | White crystalline solid[10] | Data not available |
| Solubility | Soluble in water and alcohol[10] | Soluble in water and alcohol[10] | Data not available |
| Storage | Store at 2-8°C under an inert atmosphere[3] | Store at 2-8°C under an inert atmosphere[11] | Store at 2-8°C under an inert atmosphere[8] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure trans-2-aminocyclopentanol hydrochloride is a key challenge and is crucial for its application in pharmaceutical synthesis. Several strategies have been developed, primarily involving the resolution of racemic mixtures or asymmetric synthesis.
General Synthetic Workflow
A common approach to obtaining enantiomerically pure trans-2-aminocyclopentanol involves the synthesis of a racemic mixture followed by chiral resolution.
Experimental Protocol: Resolution of Racemic trans-1,2-diaminocyclohexane (Illustrative Example)
Materials:
-
Racemic trans-1,2-diaminocyclohexane
-
L-(+)-Tartaric acid
-
Distilled water
-
Glacial acetic acid
-
Methanol
Procedure:
-
Dissolve L-(+)-tartaric acid in distilled water in a beaker with stirring.[12]
-
Slowly add the racemic mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition rate should be controlled to manage the exothermic reaction, with the temperature reaching approximately 70°C.[12]
-
To the resulting solution, add glacial acetic acid at a rate that allows the temperature to reach 90°C.[12]
-
Cool the mixture in an ice bath for at least 2 hours to facilitate the precipitation of the diastereomeric salt.[12]
-
Collect the precipitate by vacuum filtration.[12]
-
Wash the filter cake with cold water and then with methanol.[12]
-
Dry the solid to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The enantiomeric purity can be determined by converting a small sample to the corresponding bis-m-toluoyl amide for analysis.[12]
This procedure illustrates the general principles of classical resolution that can be adapted for the separation of enantiomers of trans-2-aminocyclopentanol.
Spectral Data
Detailed spectral data for trans-2-aminocyclopentanol hydrochloride are not widely published. However, based on its structure, the following characteristic signals would be expected.
Expected ¹H NMR Signals (in D₂O):
-
Multiplets corresponding to the protons on the cyclopentane ring.
-
A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).
-
A multiplet for the proton attached to the carbon bearing the amino group (CH-NH₃⁺).
Expected ¹³C NMR Signals (in D₂O):
-
Signals for the five carbon atoms of the cyclopentane ring. The carbons attached to the hydroxyl and amino groups would be shifted downfield compared to the other ring carbons.
Expected IR Spectral Bands (as KBr pellet):
-
A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations for the cyclopentane ring just below 3000 cm⁻¹.
-
C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Applications in Drug Development
trans-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its primary use is as a precursor to introduce specific stereochemistry into a target molecule, which is often critical for its biological activity and safety profile.
Role as a Chiral Ligand in Asymmetric Synthesis
Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. They are particularly effective in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for forming chiral secondary alcohols.
Use in the Synthesis of Bioactive Molecules
Derivatives of trans-2-aminocyclopentanol have been incorporated into molecules with potential therapeutic applications, including antiviral and anticancer agents. The specific stereochemistry of the aminocyclopentanol moiety is often essential for the desired pharmacological effect.
Safety and Handling
trans-2-Aminocyclopentanol hydrochloride is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
trans-2-Aminocyclopentanol hydrochloride is a fundamentally important chiral building block for the pharmaceutical industry. Its value lies in its rigid stereochemical structure, which allows for the controlled introduction of chirality in the synthesis of complex drug molecules. While detailed synthetic protocols and direct biological activity data for the parent compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is well-established. Further research into novel synthetic routes and the potential biological activities of this compound and its simple derivatives could open new avenues for drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7 [sigmaaldrich.com]
- 3. Cas 68327-11-7,trans-2-Aminocyclopentanol hydrochloride | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sigma Aldrich (1R,2R)-Trans-2-Aminocyclopentanol Hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
- 9. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 10. tandf.figshare.com [tandf.figshare.com]
- 11. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. researchgate.net [researchgate.net]
